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Compound of Interest

Ethyl N-(4-
Compound Name:
chlorophenyl)carbamate

cat. No.: B1219002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl N-(4-
chlorophenyl)carbamate, a compound of interest in various research and development
applications. This document outlines the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols
for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for Ethyl N-(4-
chlorophenyl)carbamate. This data is predicted based on the analysis of structurally similar
compounds, as direct experimental spectra are not readily available in public repositories.

Table 1: Predicted *H NMR Spectroscopic Data (CDClIs, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.30 Doublet 2H Ar-H (ortho to CI)
~7.25 Doublet 2H Ar-H (meta to ClI)
~6.80 Singlet (broad) 1H N-H
4.22 Quartet 2H O-CH2-CHs
1.30 Triplet 3H O-CH2-CHs

Table 2: Predicted *C NMR Spectroscopic Data (CDClIsz, 100 MHz)

Chemical Shift (6, ppm)

Assignment

~154 C=0 (Carbamate)
~137 Ar-C (ipso to N)
~129 Ar-C (ipso to CI)
~129 Ar-CH (ortho to Cl)
~120 Ar-CH (meta to CI)
~61 O-CH2-CHs

~15 O-CH2-CHs

Table 3: Predicted IR Spectroscopic Data (Solid Phase)
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Wavenumber (cm~?) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch
~2980-2850 Medium Aliphatic C-H Stretch
~1710 Strong C=0 Stretch (Carbamate)
~1590, ~1490 Medium to Strong Aromatic C=C Stretch
~1230 Strong C-O Stretch

~1090 Medium C-N Stretch

~830 Strong C-CI Stretch

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity Assignment
201/203 High [M]* (Molecular lon)
156/158 Medium [M - OCH2CHs]*
127 High [Cl-CeHa-NH]*
111/113 Medium [Cl-CeHa]*

77 Medium [CeHs]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectra Acquisition:
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e Sample Preparation: Dissolve approximately 5-10 mg of Ethyl N-(4-
chlorophenyl)carbamate in 0.6-0.7 mL of deuterated chloroform (CDCIs). Add a small
amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Instrumentation: Utilize a 400 MHz (for *H) or 100 MHz (for 3C) NMR spectrometer.
o Data Acquisition:

o For H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

o For 3C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum
to single peaks for each unique carbon. A wider spectral width (0-200 ppm) is necessary.
Due to the lower natural abundance of 13C, a larger number of scans (typically 1024 or
more) and a longer relaxation delay (2-5 seconds) are required.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

Solid-State IR Spectrum Acquisition:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of Ethyl N-(4-chlorophenyl)carbamate with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.
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o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, spectra are collected in the range of 4000-400 cm~1.

o Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

Electron lonization (EI) Mass Spectrum Acquisition:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation of the molecule.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Ethyl N-(4-chlorophenyl)carbamate.
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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

» To cite this document: BenchChem. [Spectroscopic Profile of Ethyl N-(4-
chlorophenyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1219002#spectroscopic-data-of-ethyl-n-4-
chlorophenyl-carbamate-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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